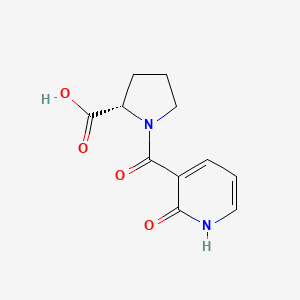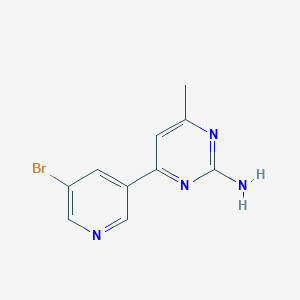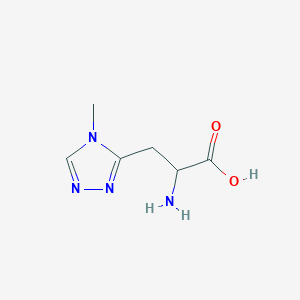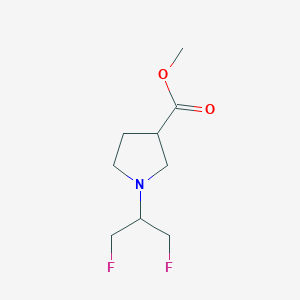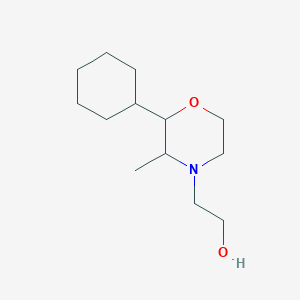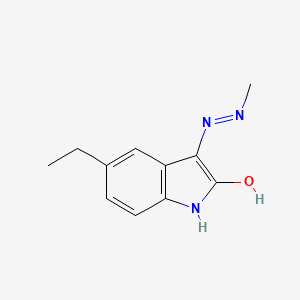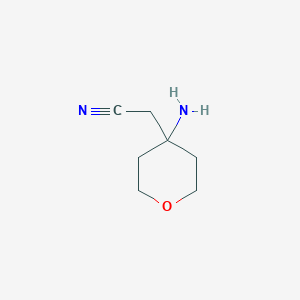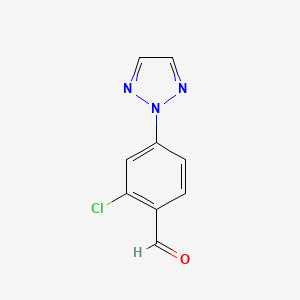![molecular formula C16H15IN4S B13101931 2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide is a quinazoline derivative that has garnered attention due to its significant biological activities. Quinazoline derivatives are known for their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are commonly employed .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolines .
Aplicaciones Científicas De Investigación
2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Medicine: Explored for its anti-HIV and antibacterial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis . Additionally, its anti-HIV activity is attributed to its ability to inhibit viral replication .
Comparación Con Compuestos Similares
Similar Compounds
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
Quinazoline N-oxides: Exhibits various biological activities, including anti-cancer and anti-inflammatory properties.
Uniqueness
2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide stands out due to its unique combination of a triazolo and quinazoline moiety, which imparts distinct biological activities. Its methylthio group also contributes to its unique chemical reactivity and biological properties .
Propiedades
Fórmula molecular |
C16H15IN4S |
|---|---|
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
2-methylsulfanyl-1-phenyl-3,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium;iodide |
InChI |
InChI=1S/C16H14N4S.HI/c1-21-16-18-19-11-17-14-10-6-5-9-13(14)15(19)20(16)12-7-3-2-4-8-12;/h2-11,15H,1H3;1H |
Clave InChI |
PIAMJLQTMFPAQZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=[N+](C2C3=CC=CC=C3N=CN2N1)C4=CC=CC=C4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


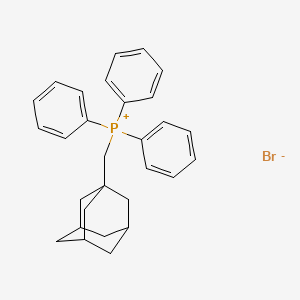
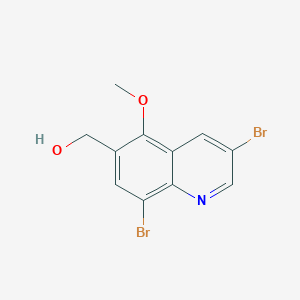
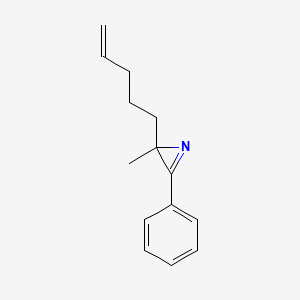
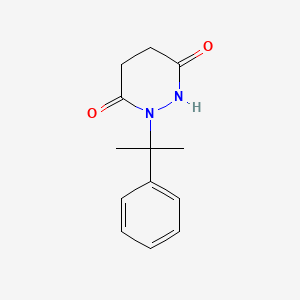
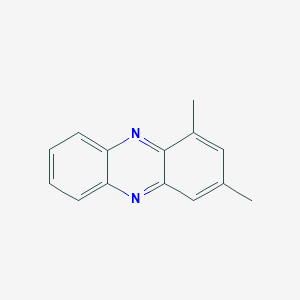
![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)
